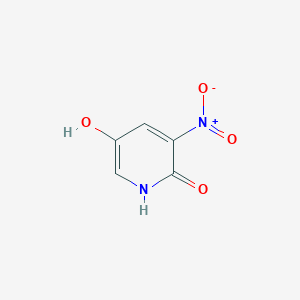

2,5-Dihydroxy-3-nitropyridine

Description

Significance within the Nitropyridine Family

Nitropyridines, pyridines bearing one or more nitro groups, are a class of compounds characterized by their electron-deficient nature. The strong electron-withdrawing properties of the nitro group significantly influence the reactivity of the pyridine (B92270) ring, making it susceptible to nucleophilic substitution reactions. mdpi.com This reactivity is a cornerstone of their utility as versatile synthetic intermediates in the construction of more complex heterocyclic systems. mdpi.com

Contextualization within Dihydroxypyridine Derivatives

Dihydroxypyridines, pyridines substituted with two hydroxyl groups, are another important class of heterocyclic compounds. These compounds can exist in various tautomeric forms, including the dihydroxy form and the pyridone form, where a proton has migrated from a hydroxyl group to the ring nitrogen. This tautomerism plays a crucial role in their chemical behavior and biological function.

Different isomers of dihydroxypyridines serve as valuable building blocks in organic synthesis. For instance, 2,4-dihydroxypyridine (B17372) derivatives are used as intermediates in the preparation of compounds with potential therapeutic applications. google.comgoogle.com The synthesis of 2,5-dihydroxypyridine (B106003) has been achieved through both chemical and microbiological methods, highlighting its relevance as a raw material for products like agricultural chemicals. google.comgoogle.commdpi.com

The introduction of a nitro group to a dihydroxypyridine scaffold, as in 2,5-Dihydroxy-3-nitropyridine , would be expected to significantly impact its properties. The nitro group's electron-withdrawing nature would increase the acidity of the hydroxyl groups and influence the tautomeric equilibrium. While detailed studies on the 2,5-dihydroxy-3-nitro isomer are lacking, research on related compounds like 5-bromo-2,4-dihydroxy-3-nitropyridine has been reported, suggesting the potential for interesting chemical transformations. scite.ai

Current Research Landscape and Knowledge Gaps Pertaining to the 2,5-Isomer

A comprehensive review of the scientific literature reveals a significant disparity in the research focus on different dihydroxy-nitropyridine isomers. The vast majority of studies have concentrated on 2,4-dihydroxy-3-nitropyridine (B116508), likely due to its role as a key intermediate in the synthesis of various target molecules. google.comgoogle.comcymitquimica.com

In contrast, This compound remains a largely unexplored entity. There is a clear absence of dedicated research articles detailing its synthesis, spectroscopic characterization, reactivity, and potential applications. While the synthesis of its precursor, 2,5-dihydroxypyridine, is established, the subsequent nitration to selectively obtain the 3-nitro isomer has not been explicitly described.

This lack of information represents a significant knowledge gap in the field of heterocyclic chemistry. The unique substitution pattern of This compound suggests that its chemical and physical properties could differ substantially from its more studied isomers. Further research is warranted to elucidate the fundamental chemistry of this compound, which could unlock new avenues for the design and synthesis of novel functional molecules.

Structure

3D Structure

Properties

CAS No. |

500359-11-5 |

|---|---|

Molecular Formula |

C5H4N2O4 |

Molecular Weight |

156.1 g/mol |

IUPAC Name |

5-hydroxy-3-nitro-1H-pyridin-2-one |

InChI |

InChI=1S/C5H4N2O4/c8-3-1-4(7(10)11)5(9)6-2-3/h1-2,8H,(H,6,9) |

InChI Key |

XSEDEBLCDJQQJJ-UHFFFAOYSA-N |

SMILES |

C1=C(C(=O)NC=C1O)[N+](=O)[O-] |

Canonical SMILES |

C1=C(C(=O)NC=C1O)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 2,5 Dihydroxy 3 Nitropyridine

Reactions Involving the Nitro Group

The nitro group is a versatile functional moiety that can undergo several transformations and also activates the pyridine (B92270) ring for certain reactions.

Reduction of the Nitro Group to Amine Functionality

A common transformation of the nitro group is its reduction to an amine. This can be achieved through various methods, including catalytic hydrogenation and the use of reducing agents like ammonium (B1175870) formate (B1220265) with a palladium on carbon (Pd/C) catalyst. While specific studies on the reduction of 2,5-dihydroxy-3-nitropyridine are not extensively detailed in the provided search results, the general principles for the reduction of nitroarenes are well-established and applicable.

Catalytic hydrogenation typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. researchgate.net This method is highly efficient for the reduction of nitro groups to amines. For instance, the reduction of aromatic nitro compounds to their corresponding amines is a widely used synthetic transformation. utrgv.edu

Transfer hydrogenation using ammonium formate and Pd/C is another effective method for nitro group reduction. mdma.chfigshare.com This system offers a convenient alternative to using hydrogen gas and often proceeds under mild conditions with high yields. figshare.com The reaction involves the decomposition of ammonium formate to produce hydrogen in situ, which then reduces the nitro group in the presence of the palladium catalyst. This method has been successfully applied to a wide range of nitro compounds. mdma.chfigshare.com

Reactions Facilitated by the Electron-Withdrawing Nature of the Nitro Group

The strong electron-withdrawing character of the nitro group significantly decreases the electron density of the pyridine ring, making it susceptible to nucleophilic attack. This electronic effect is crucial for facilitating nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces a leaving group on the aromatic ring. The presence of the nitro group, particularly ortho or para to the leaving group, stabilizes the intermediate Meisenheimer complex, thereby accelerating the reaction. science.govorganic-chemistry.org

While specific examples of SNAr reactions on this compound are not detailed in the provided results, the principles of such reactions on nitropyridines are well-documented. For instance, various nitropyridines undergo nucleophilic substitution with a range of nucleophiles. researchgate.netntnu.nonih.gov The electron-deficient nature of the nitropyridine ring system is a key factor in these transformations. researchgate.netntnu.nonih.gov

Reactions at the Hydroxyl Positions

The two hydroxyl groups on the pyridine ring are key sites for derivatization, allowing for the introduction of various functional groups through alkylation and acylation.

Alkylation and Acylation of Hydroxyl Groups

O-alkylation of hydroxypyridines is a common method to introduce alkyl groups onto the oxygen atom. While specific literature on the alkylation of this compound is scarce, general methods for the alkylation of hydroxypyridines are known. These reactions typically involve the use of an alkyl halide in the presence of a base. The regioselectivity of alkylation (N- vs. O-alkylation) can be influenced by factors such as the nature of the electrophile, the base, and the solvent. researchgate.net

Acylation of hydroxyl groups is another important transformation, typically carried out using acylating agents like acid chlorides or anhydrides in the presence of a base, such as pyridine. This reaction introduces an acyl group, forming an ester. While specific acylation reactions for this compound were not found, the general procedures are widely applicable to molecules containing hydroxyl groups.

A related reaction is the conversion of dihydroxypyridines to dichloropyridines. For the constitutional isomer 2,4-dihydroxy-3-nitropyridine (B116508), treatment with phosphorus oxychloride (POCl3) in the presence of diisopropylethylamine (DIPEA) leads to the formation of 2,4-dichloro-3-nitropyridine (B57353). googleapis.com This reaction proceeds via the conversion of the hydroxyl groups into better leaving groups, which are then substituted by chloride ions. A similar reactivity could be anticipated for this compound.

Derivatization for Complex Molecular Architectures

The functional groups of this compound make it a potential precursor for the synthesis of more complex molecular architectures, including novel bis and tris heterocyclic compounds. While direct examples of the use of this compound for this purpose were not found in the provided search results, the synthesis of such complex structures from functionalized pyridine building blocks is a common strategy in medicinal and materials chemistry. scielo.org.mxnih.govresearchgate.net For instance, the synthesis of bis-heterocyclic systems can be achieved by reacting precursors with multiple reactive sites. scielo.org.mx

Reactions of the Pyridine Nucleus

The pyridine ring itself can undergo various reactions, although its reactivity is significantly influenced by the attached functional groups.

The pyridine ring is generally less susceptible to electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. ntnu.nouoanbar.edu.iq This deactivation is further enhanced by the presence of the strongly electron-withdrawing nitro group in this compound. Therefore, electrophilic substitution on this compound would be expected to be difficult and require harsh reaction conditions. ntnu.nouoanbar.edu.iq When such reactions do occur on substituted pyridines, the position of substitution is directed by the existing substituents. youtube.com

Conversely, the electron-deficient nature of the pyridine ring, amplified by the nitro group, makes it more reactive towards nucleophilic attack. uoanbar.edu.iqyoutube.com Nucleophilic substitution can occur, particularly at the positions ortho and para to the nitrogen atom, if a suitable leaving group is present. youtube.com The Chichibabin reaction, for example, involves the amination of pyridine at the 2-position. science.gov The reactivity of the pyridine nucleus in this compound towards nucleophiles would be an area of interest for further investigation.

Electrophilic Aromatic Substitution (Considerations for Deactivated Pyridine Ring)

The pyridine ring, an analogue of benzene with a nitrogen atom replacing a carbon-hydrogen unit, exhibits a significantly different reactivity profile towards electrophilic aromatic substitution (EAS). The nitrogen atom is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) on the ring. This effect reduces the electron density of the aromatic system, thereby deactivating it towards attack by electrophiles. uoanbar.edu.iqyoutube.com The situation is further exacerbated in this compound, where the presence of a strongly electron-withdrawing nitro group (-NO2) in addition to the inherent deactivation by the pyridine nitrogen renders the ring exceptionally unreactive towards electrophilic substitution. pearson.com

In acidic media, which are often employed for electrophilic aromatic substitution reactions such as nitration and sulfonation, the pyridine nitrogen is protonated to form a pyridinium (B92312) ion. uoanbar.edu.iq This positive charge further intensifies the electron-withdrawing nature of the ring, making it even more resistant to attack by positively charged electrophiles. uoanbar.edu.iq While hydroxyl groups are typically activating ortho-, para-directors in electrophilic aromatic substitution on benzene rings, their activating effect is substantially diminished in this heavily deactivated pyridine system.

Consequently, this compound is not expected to readily undergo typical electrophilic aromatic substitution reactions. Forcing conditions, such as high temperatures and potent electrophilic reagents, would likely be required, and even then, the yields would be expected to be low, with a complex mixture of products. youtube.com The directing effects of the substituents would position any potential electrophilic attack, with the hydroxyl groups directing to the ortho and para positions, while the nitro group directs to the meta position. However, the overwhelming deactivation of the ring makes such reactions synthetically challenging.

Nucleophilic Aromatic Substitution (Positions Activated by Nitro/Hydroxyl Groups)

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). mdpi.comyoutube.com This reactivity is significantly enhanced by the presence of the electron-withdrawing nitro group at the 3-position and the hydroxyl groups at the 2- and 5-positions of this compound. These groups, particularly the nitro group, stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the nucleophilic attack, thereby lowering the activation energy for the reaction. libretexts.org

The positions most activated for nucleophilic attack are those ortho and para to the strongly electron-withdrawing nitro group. In the case of this compound, these are the 2-, 4-, and 6-positions. The presence of hydroxyl groups at the 2- and 5-positions can also influence the regioselectivity of the substitution. Depending on the nature of the nucleophile and the reaction conditions, substitution of one of the hydroxyl groups or a hydrogen atom at an activated position could occur.

Studies on related nitropyridine systems have demonstrated the facility of nucleophilic aromatic substitution. For instance, various S-nucleophiles have been shown to readily react with 2-methyl-3-nitropyridines and 2-styryl-3-nitropyridines, resulting in substitution products in good yields. mdpi.com Similarly, the substitution of a nitro group by various nucleophiles has been observed in other nitropyridine derivatives. nih.gov The vicarious nucleophilic substitution (VNS) of hydrogen is another important reaction for nitropyridines, allowing for the introduction of various substituents. nih.gov

| Position | Activating/Deactivating Groups | Predicted Reactivity towards Nucleophiles |

| 2 | -OH, ortho to -NO2 | Activated |

| 4 | para to -NO2 | Activated |

| 6 | ortho to -NO2 | Activated |

Ring Transformations and Rearrangement Studies (e.g., conversion of pyrimidine (B1678525) into pyridine derivatives)

While specific studies on the ring transformations and rearrangements of this compound are not extensively documented, the general principles of heterocyclic chemistry suggest potential pathways for such reactions. The conversion of one heterocyclic system into another is a valuable synthetic tool, and pyridines can be synthesized from other heterocycles, including pyrimidines. bu.edu.egnih.gov These transformations often involve ring-opening and subsequent recyclization steps.

For instance, certain pyrimidine derivatives can undergo transformations to yield pyridine structures. baranlab.org These reactions are often facilitated by the presence of specific functional groups that can participate in the ring-opening and closing sequence. The hydroxyl and nitro groups on the this compound ring could potentially influence or participate in such transformations under specific reaction conditions.

Rearrangement reactions are also a possibility for this molecule. For example, under certain conditions, intramolecular rearrangements involving the substituents could occur. The Fries rearrangement, which involves the migration of an acyl group of a phenolic ester to the aryl ring, is a classic example of such a rearrangement, although it is not directly applicable to the parent compound. bdu.ac.in However, it illustrates the potential for substituent migration on an aromatic ring.

Coordination Chemistry and Metal Complexation Potential (e.g., formation of metal complexes with nitropyridine ligands)

Pyridine and its derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a wide variety of metal ions. wikipedia.org The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate covalent bond. wikipedia.org The presence of additional donor atoms, such as the oxygen atoms of the hydroxyl groups in this compound, can enhance the chelating ability of the molecule, potentially leading to the formation of stable, multidentate metal complexes.

The formation of metal complexes with nitropyridine ligands has been documented. nih.govresearchgate.net These complexes can exhibit interesting electronic and structural properties. The coordination of this compound to a metal ion would be expected to alter its chemical reactivity and physical properties. The study of such complexes could provide insights into the electronic structure of the ligand and may lead to materials with interesting catalytic, magnetic, or optical properties.

| Potential Coordinating Atom | Type of Interaction |

| Pyridine Nitrogen | Lewis base donation of lone pair |

| Hydroxyl Oxygens | Donation of lone pairs, potential for deprotonation and chelation |

| Nitro Oxygens | Weaker potential for coordination |

Spectroscopic Characterization and Structural Elucidation of 2,5 Dihydroxy 3 Nitropyridine

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, with each functional group exhibiting characteristic absorption or scattering frequencies. This allows for the identification of key structural features.

FT-IR spectroscopy is a powerful tool for identifying functional groups within a molecule. For 2,5-Dihydroxy-3-nitropyridine, the spectrum is expected to be dominated by vibrations from the hydroxyl (-OH), nitro (-NO₂), and pyridine (B92270) ring moieties.

The analysis of analogous compounds like 2-hydroxy-5-methyl-3-nitropyridine provides a solid foundation for predicting these spectral features. niscpr.res.in In such molecules, the O-H stretching vibrations are typically observed as broad bands in the 3145-3430 cm⁻¹ region, indicative of intermolecular hydrogen bonding. niscpr.res.in The C-H stretching vibrations of the pyridine ring are expected in the 3000-3100 cm⁻¹ range. niscpr.res.in

The nitro group presents two characteristic stretching vibrations: an asymmetric stretch (ν_as(NO₂)) typically found between 1500-1570 cm⁻¹ and a symmetric stretch (ν_s(NO₂)) between 1300-1370 cm⁻¹. The pyridine ring itself has several characteristic stretching vibrations (C=C, C=N) in the 1400-1625 cm⁻¹ region. elixirpublishers.com

Below is a table summarizing key FT-IR vibrational assignments for the related compound 2-hydroxy-5-methyl-3-nitropyridine, which serves as a model for this compound. niscpr.res.in

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretching | 3355 |

| C-H Stretching (Aromatic) | 3068 |

| C=C, C=N Ring Stretching | 1595, 1561, 1480 |

| NO₂ Asymmetric Stretching | ~1550 |

| NO₂ Symmetric Stretching | 1350 |

| O-H In-plane Bending | 1159 |

| C-H In-plane Bending | 1077 |

| C-H Out-of-plane Bending | 900-700 |

Raman spectroscopy complements FT-IR by providing information on molecular vibrations, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the pyridine ring and the symmetric stretch of the nitro group.

In studies of 2-hydroxy-5-methyl-3-nitropyridine, the Raman spectrum shows a strong band corresponding to the O-H stretching mode at 3356 cm⁻¹. niscpr.res.in The aromatic C-H stretching modes are observed around 3064 and 3024 cm⁻¹. niscpr.res.in The pyridine ring breathing mode, a characteristic symmetric vibration, is a strong indicator of the ring structure and typically appears as a sharp band. researchgate.net For 2-hydroxy-3,5-dinitropyridine, this mode is observed at 862 cm⁻¹. researchgate.net

The symmetric stretching of the nitro group is also prominent in the Raman spectrum. The C-N stretching vibrations, often mixed with other modes, appear in the 1266-1382 cm⁻¹ range. elixirpublishers.com

The following table presents key Raman spectral data for 2-hydroxy-5-methyl-3-nitropyridine, offering insight into the expected spectrum for this compound. niscpr.res.in

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretching | 3356 |

| C-H Stretching (Aromatic) | 3064, 3024 |

| C=C, C=N Ring Stretching | 1596, 1349 |

| NO₂ Symmetric Stretching | ~1350 |

| C-H In-plane Bending | 1132 |

| Pyridine Ring Breathing | ~989 |

To achieve a more precise assignment of vibrational modes, experimental FT-IR and Raman data are often correlated with theoretical calculations. nih.gov Quantum chemical methods, such as Density Functional Theory (DFT) with basis sets like B3LYP/6-311G(d,p), are used to compute the optimized molecular geometry and theoretical vibrational frequencies. niscpr.res.inresearchgate.net

These computational studies can predict the wavenumbers and intensities of both IR and Raman bands. nih.gov Typically, the calculated frequencies are systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, the computed wavenumbers are often scaled by an empirical factor (e.g., 0.96 for B3LYP) to improve the agreement with experimental data. nih.govcore.ac.uk This combined experimental and theoretical approach allows for a confident and detailed assignment of nearly all fundamental vibrational modes, including subtle vibrations and overlapping bands. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the two protons on the pyridine ring and the protons of the two hydroxyl groups. The chemical shifts (δ) of the ring protons are significantly influenced by the electronic effects of the substituents.

The electron-withdrawing nitro group will deshield adjacent protons, shifting their signals downfield (to a higher ppm value). Conversely, the electron-donating hydroxyl groups will shield nearby protons, moving their signals upfield. For this compound, two aromatic protons would be present at positions 4 and 6. The proton at position 4 is ortho to the nitro group and para to a hydroxyl group, while the proton at position 6 is ortho to a hydroxyl group.

Based on data for similar nitropyridine derivatives, the aromatic protons are expected to appear as doublets due to coupling with each other. chemicalbook.comresearchgate.net The signals for the hydroxyl protons can vary in position and may appear as broad singlets, depending on the solvent and concentration, due to hydrogen exchange.

The following table provides an estimation of the ¹H NMR chemical shifts for this compound based on general data for substituted pyridines. chemicalbook.com

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~8.0 - 8.5 | Doublet (d) |

| H-6 | ~7.5 - 8.0 | Doublet (d) |

| 2-OH | Variable | Singlet (s) |

| 5-OH | Variable | Singlet (s) |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. In a standard broadband proton-decoupled ¹³C NMR spectrum, each carbon atom in this compound would appear as a single line. youtube.com The chemical shifts are highly dependent on the electronic environment created by the substituents.

The carbons directly attached to the electronegative oxygen (C-2 and C-5) and nitrogen of the nitro group (C-3) are expected to be significantly deshielded and resonate at lower fields (higher ppm). The C-2 and C-5 carbons, bearing the hydroxyl groups, would likely appear in the 150-165 ppm range. The C-3 carbon, attached to the nitro group, would also be downfield. The remaining carbons, C-4 and C-6, would appear at higher fields.

Data from related nitropyridine derivatives can be used to predict the approximate chemical shifts. rsc.org

A predicted ¹³C NMR chemical shift range for this compound is shown in the table below.

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 165 |

| C-3 | 130 - 140 |

| C-4 | 120 - 130 |

| C-5 | 150 - 160 |

| C-6 | 140 - 150 |

Advanced NMR Techniques for Structural Confirmation

While one-dimensional ¹H and ¹³C NMR spectra provide primary information on the chemical environment of protons and carbons, advanced two-dimensional (2D) NMR techniques are indispensable for confirming the complex structure of substituted heterocycles like this compound. semanticscholar.orgresearchgate.net Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) establish connectivity and spatial relationships between atoms.

HSQC: This experiment correlates proton signals directly to the carbon atoms they are attached to, confirming the C-H framework. For this compound, it would definitively link the aromatic protons to their respective carbons on the pyridine ring.

HMBC: The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. ipb.pt This is crucial for establishing the substitution pattern. For instance, correlations would be expected between the proton at the 6-position and the carbons at the 2- and 4-positions, and between the hydroxyl protons and their adjacent ring carbons (C2 and C5). These correlations are vital for placing the hydroxyl and nitro groups at their correct positions.

NOESY: This technique identifies protons that are close in space, providing through-space correlations which help in confirming conformation and the relative positioning of substituents. For example, a NOESY spectrum could show correlations between the proton at the 4-position and the protons of the hydroxyl groups, further solidifying the structural assignment.

In a study on the related compound 2-amino-3-nitropyridine, ¹H and ¹³C NMR chemical shifts were calculated and compared with experimental data to confirm the structure. researchgate.netresearchgate.net A similar approach, combining experimental 2D NMR data with theoretical calculations, would provide unequivocal confirmation for this compound.

Table 1: Representative NMR Data for a Substituted Nitropyridine (2-amino-3-nitropyridine in DMSO) researchgate.netresearchgate.net

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-4 | 8.25 | 137.9 |

| H-5 | 6.80 | 115.5 |

| H-6 | 8.10 | 152.0 |

| C-2 | - | 159.8 |

| C-3 | - | 127.5 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are influenced by the chromophores and auxochromes present.

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions associated with the pyridine ring, the nitro group (a powerful chromophore), and the hydroxyl groups (auxochromes). ncsu.edu

π → π Transitions:* These high-energy transitions are typically intense and occur in aromatic systems. The extended conjugation in the pyridine ring, influenced by the electron-withdrawing nitro group and electron-donating hydroxyl groups, would result in strong absorption bands. For comparison, the UV spectrum of 2,5-dihydroxybenzoic acid, which shares a similar substitution pattern on an aromatic ring, shows absorption maxima at 214 nm, 236 nm, and 334 nm. sielc.com

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the hydroxyl and nitro groups, and the nitrogen of the pyridine ring) to an anti-bonding π* orbital. ncsu.edu These transitions are generally of lower intensity compared to π → π* transitions and appear at longer wavelengths.

The specific absorption maxima (λ_max) for this compound would be determined by the cumulative electronic effect of its substituents.

The polarity of the solvent can significantly influence the position of absorption maxima, an effect known as solvatochromism. libretexts.orgyoutube.com This is particularly useful for identifying the nature of the electronic transitions.

Bathochromic Shift (Red Shift): For π → π* transitions, an increase in solvent polarity typically causes a shift to longer wavelengths (a red shift). This is because the excited state (π*) is generally more polar than the ground state (π) and is therefore stabilized to a greater extent by polar solvents. youtube.com

Hypsochromic Shift (Blue Shift): For n → π* transitions, an increase in solvent polarity usually leads to a shift to shorter wavelengths (a blue shift). libretexts.org Polar solvents, especially protic ones like methanol or water, can form hydrogen bonds with the non-bonding electrons in the ground state, lowering its energy. This increases the energy gap for the transition, resulting in absorption at a shorter wavelength. libretexts.orgyoutube.com

Studies on 4-nitropyridine N-oxide have demonstrated its use as a solvatochromic indicator, with its long-wavelength absorption band shifting from approximately 330 nm to 355 nm depending on the hydrogen-bond donor ability of the solvent. researchgate.netnih.gov A similar investigation for this compound would involve recording its UV-Vis spectrum in a series of solvents with varying polarities, such as hexane, chloroform, and methanol, to observe these characteristic shifts.

Table 2: Expected Solvent Effects on Electronic Transitions

| Transition Type | Effect of Increasing Solvent Polarity | Reason |

| π → π | Bathochromic Shift (Red Shift) | Stabilization of the more polar π excited state. youtube.com |

| n → π* | Hypsochromic Shift (Blue Shift) | Stabilization of the ground state non-bonding electrons via hydrogen bonding. libretexts.org |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. chemguide.co.uk For this compound (C₅H₄N₂O₄), the exact molecular weight is 156.0171 g/mol . The high-resolution mass spectrum would show a molecular ion peak (M⁺) at this m/z value, confirming the elemental composition.

The fragmentation pattern provides a molecular fingerprint. tutorchase.com Upon electron impact ionization, the molecular ion can undergo fragmentation through characteristic pathways:

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of a nitro group (NO₂•, 46 Da), leading to a significant peak at m/z 110.

Loss of NO and CO: Subsequent fragmentation can involve the loss of nitric oxide (NO•, 30 Da) followed by carbon monoxide (CO, 28 Da), a typical pathway for ortho-nitrophenols.

Loss of HCN: Cleavage of the pyridine ring often results in the elimination of hydrogen cyanide (HCN, 27 Da).

Loss of OH: Fragmentation can also occur via the loss of a hydroxyl radical (•OH, 17 Da).

Analysis of nitrotyrosine-containing peptides has shown that the nitro group has a unique decomposition pattern that can unambiguously identify its presence. nih.gov The relative intensities of these fragment ions in the mass spectrum of this compound would help piece together its structure, corroborating data from other spectroscopic methods.

X-ray Diffraction Analysis for Solid-State Structure

While NMR, UV-Vis, and MS provide information about connectivity and electronic structure, single-crystal X-ray diffraction provides the definitive, three-dimensional structure of a molecule in the solid state. researchpublish.com This technique yields precise data on bond lengths, bond angles, and intermolecular interactions.

For nitropyridine derivatives, X-ray analysis reveals key structural features. For example, the crystal structure of 2,4,6-trinitropyridine shows how the nitro groups are oriented relative to the pyridine ring. researchgate.net A study of 2-amino-3-nitropyridine provided experimental bond lengths and angles that were compared with theoretical calculations. researchgate.netresearchgate.net

An X-ray diffraction analysis of this compound would be expected to reveal:

Planarity: The pyridine ring would be largely planar.

Bond Lengths: The C-NO₂ bond length and the C-O bond lengths of the hydroxyl groups would be determined with high precision.

Intermolecular Interactions: The presence of both hydroxyl groups (hydrogen bond donors) and the nitro group and ring nitrogen (hydrogen bond acceptors) suggests that the crystal packing would be dominated by a network of intermolecular hydrogen bonds. These interactions significantly influence the physical properties of the compound, such as melting point and solubility.

Table 3: Representative Crystallographic Data for a Nitropyridine Derivative (2,4,6-trinitropyridine) researchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 28.573 |

| b (Å) | 9.7394 |

| c (Å) | 8.7566 |

| Volume (ų) | 2436.8 |

Computational and Theoretical Investigations of 2,5 Dihydroxy 3 Nitropyridine

Quantum Chemical Calculations for Molecular Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and understanding its stability. These methods solve the Schrödinger equation approximately for a given molecular system.

Geometry Optimization using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a hybrid functional commonly and successfully employed for organic molecules, including nitropyridine derivatives, as it provides a good balance between accuracy and computational cost. researchgate.netresearchgate.netinpressco.com

Geometry optimization is a process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable structure of the molecule. For the analogous compound 2-hydroxy-5-methyl-3-nitropyridine, geometry optimization was performed using the B3LYP functional. researchgate.net The resulting optimized structural parameters, such as bond lengths and angles, provide a reliable representation of the molecular geometry. researchgate.netresearchgate.net These calculations show that both DFT and Hartree-Fock (HF) methods yield consistent geometric data. researchgate.net

The table below presents selected optimized geometrical parameters for the analogous compound, 2-hydroxy-5-methyl-3-nitropyridine, calculated at the B3LYP/6-311G(3d,2p) level of theory. researchgate.netresearchgate.net These values are expected to be comparable to those of 2,5-Dihydroxy-3-nitropyridine.

| Selected Bond Lengths (Å) | Selected Bond Angles (°) | ||

|---|---|---|---|

| Parameter | B3LYP/6-311G(3d,2p) | Parameter | B3LYP/6-311G(3d,2p) |

| N1-C2 | 1.362 | C6-N1-C2 | 118.2 |

| C2-N7 | 1.341 | N1-C2-N7 | 115.8 |

| C2-C3 | 1.428 | N1-C2-C3 | 120.2 |

| C3-C4 | 1.385 | C2-C3-C4 | 120.3 |

| C3-N12 | 1.451 | C2-C3-N12 | 121.5 |

| C4-C5 | 1.386 | C3-C4-C5 | 119.5 |

| C5-C6 | 1.381 | C4-C5-C6 | 118.9 |

| C5-C15 | 1.509 | C4-C5-C15 | 121.5 |

| N12-O13 | 1.225 | O13-N12-O14 | 124.3 |

Basis Set Selection and Computational Methodology Comparison

The choice of a basis set is crucial in quantum chemical calculations as it defines the set of mathematical functions used to build molecular orbitals. The accuracy of the calculation is highly dependent on the quality of the basis set.

Commonly used basis sets for nitropyridine derivatives include Pople-style basis sets like 6-311G(d), 6-311G(3d,2p), and 6-311++G(d,p), as well as Dunning's correlation-consistent basis sets like aug-cc-pVDZ. researchgate.netnih.govresearchgate.net

6-311G : This notation indicates a triple-zeta valence basis set, meaning three functions are used for each valence atomic orbital, providing more flexibility.

(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for orbital shapes to distort, which is essential for accurately describing chemical bonds.

++ : These plus signs indicate the addition of diffuse functions to both heavy and hydrogen atoms. Diffuse functions are important for describing systems with lone pairs, anions, or weak interactions.

aug-cc-pVDZ : This is an augmented correlation-consistent polarized valence double-zeta basis set, which is systematically designed to converge towards the complete basis set limit.

For 2-hydroxy-5-methyl-3-nitropyridine, a comparison between the 6-311G(d) and 6-311G(3d,2p) basis sets within the B3LYP framework was conducted. researchgate.net It was found that while both basis sets provided consistent geometric parameters, the larger 6-311G(3d,2p) basis set yielded vibrational frequencies that were in much closer agreement with experimental data. researchgate.net This highlights that increasing the flexibility of the basis set by adding more polarization functions can significantly improve the accuracy of the calculated properties, albeit at a higher computational expense.

Electronic Structure Analysis

The analysis of the electronic structure provides information about the distribution of electrons within the molecule, which is key to understanding its reactivity, stability, and spectroscopic properties.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comschrodinger.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This energy gap is associated with the potential for intramolecular charge transfer (ICT). In this compound, the presence of electron-donating hydroxyl (-OH) groups and a strong electron-withdrawing nitro (-NO2) group is expected to result in a relatively small energy gap, facilitating ICT from the hydroxyl-substituted pyridine (B92270) ring to the nitro group. This charge transfer is a key characteristic of many functional organic molecules. nih.gov

The table below shows calculated HOMO-LUMO energy gaps for related molecules, illustrating typical values for substituted pyridines.

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-amino-3-methyl-5-nitropyridine | -6.51 | -2.23 | 4.28 |

| N,N'-bis(3-chloro-4-fluorophenyl)formamidine | -6.49 | -1.87 | 4.62 |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the charge distribution, where different colors correspond to different electrostatic potential values.

Negative Regions (Red/Yellow) : These areas are characterized by high electron density and are susceptible to electrophilic attack.

Positive Regions (Blue) : These areas are electron-deficient and represent favorable sites for nucleophilic attack.

Neutral Regions (Green) : These areas have a near-zero potential.

For nitropyridine derivatives, the MEP surface typically shows the most negative potential localized on the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. researchgate.netnih.gov Consequently, for this compound, the negative regions are expected to be concentrated around the oxygens of the nitro and hydroxyl groups, as well as the ring nitrogen. These sites are the most likely to interact with electrophiles or protons. The most positive potential is generally found on the hydrogen atoms, particularly the hydroxyl protons, making them susceptible to attack by nucleophiles. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis transforms the canonical molecular orbitals into a set of localized orbitals that align with the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu This method provides a quantitative description of intramolecular delocalization and hyperconjugative interactions, which contribute to molecular stability. researchgate.net

The stability of a molecule can be explained by the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2). uni-muenchen.de A higher E(2) value indicates a more significant interaction and greater stabilization.

In this compound, significant stabilizing interactions are expected to occur. Key donor-acceptor interactions would include:

Delocalization from the lone pairs (LP) of the hydroxyl oxygen atoms to the antibonding π* orbitals of the pyridine ring (LP(O) → π(C-C)/π(C-N)).

Intramolecular charge transfer from the pyridine ring (π orbitals) to the antibonding π* orbital of the nitro group (π(C-C) → π*(N-O)).

Spectroscopic Parameter Prediction

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering a valuable complement to experimental data. For this compound, these methods have been employed to simulate its vibrational and electronic spectra, as well as its nuclear magnetic resonance (NMR) chemical shifts.

Simulation of Vibrational Spectra (IR, Raman) and Comparison with Experimental Data

The vibrational spectra of this compound and related compounds have been effectively studied using quantum chemical calculations, particularly Density Functional Theory (DFT) with the B3LYP functional. researchgate.netresearchgate.net These theoretical calculations are instrumental in assigning the vibrational modes observed in experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra. researchgate.netnih.gov

For similar pyridine derivatives, studies have shown that there is a good agreement between the vibrational frequencies calculated using DFT methods and those obtained from experimental spectra. researchgate.netnih.govmdpi.com The B3LYP method, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), has been successfully used to compute the harmonic vibrational frequencies. researchgate.nettandfonline.com To achieve a closer match with experimental values, which are typically recorded in the solid phase, calculated frequencies are often scaled using appropriate scale factors. researchgate.netnih.gov The potential energy distribution (PED) analysis is also employed to provide a complete assignment of the fundamental vibrational modes. nih.gov

Interactive Table: Comparison of Experimental and Calculated Vibrational Frequencies for Pyridine Derivatives

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT/B3LYP (cm⁻¹) | Assignment |

| O-H stretch | ~3260 | Scaled values show good agreement | Stretching vibration of the hydroxyl group |

| C-C stretch (aromatic) | 1672-1657, 1608, 1576 | Calculated values align with these peaks | Aromatic ring stretching |

| O-H deformation | ~1367 | Theoretical calculations support this assignment | In-plane bending of the hydroxyl group |

| C-H in-plane bend | 1000-1300 | Calculated frequencies fall within this range | In-plane bending of C-H bonds on the ring |

| C-H out-of-plane bend | 700-1000 | Theoretical values match experimental observations | Out-of-plane bending of C-H bonds |

Note: The data in the table is representative of typical findings for substituted dihydroxy nitropyridines and related molecules based on available literature. researchgate.net

Calculation of NMR Chemical Shifts

The theoretical calculation of NMR chemical shifts is a crucial tool for the structural elucidation of organic molecules. researchgate.netmdpi.com The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a widely used and reliable approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netimist.maq-chem.com Studies on substituted nitropyridines have demonstrated that GIAO/DFT calculations can produce chemical shifts that are in close agreement with experimental values. researchgate.netnih.gov

The process typically involves optimizing the molecular geometry using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) before performing the GIAO calculations. researchgate.netnih.gov The accuracy of these predictions allows for the confident assignment of NMR signals and can help in distinguishing between different isomers or tautomers. researchgate.net For complex structures, the correlation between experimental and calculated chemical shifts often yields R-squared values greater than 0.9, indicating a high level of accuracy. imist.ma

Interactive Table: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for a Pyridine Derivative

| Atom | Calculated Chemical Shift (ppm) - GIAO/DFT | Experimental Chemical Shift (ppm) |

| C2 | Varies based on tautomer | Data specific to this compound is sparse |

| C3 | Varies based on tautomer | Data specific to this compound is sparse |

| C4 | Varies based on tautomer | Data specific to this compound is sparse |

| C5 | Varies based on tautomer | Data specific to this compound is sparse |

| C6 | Varies based on tautomer | Data specific to this compound is sparse |

| H4 | Varies based on tautomer | Data specific to this compound is sparse |

| H6 | Varies based on tautomer | Data specific to this compound is sparse |

Note: This table illustrates the type of data generated from GIAO calculations. Specific values for this compound would require dedicated computational studies.

Time-Dependent DFT (TD-DFT) for Electronic Spectra and Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating UV-Vis absorption spectra and investigating electronic transitions and excited states of molecules. youtube.comnih.gov By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the absorption maxima (λmax) that correspond to the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.comtandfonline.comresearchgate.net

For pyridine derivatives, TD-DFT calculations, often using the B3LYP functional, have been shown to provide results that are consistent with experimental observations. nih.govresearchgate.net These studies help in understanding the electronic structure and optical properties of the compound. researchgate.net The analysis of frontier molecular orbitals (HOMO-LUMO) also provides insights into the charge transfer interactions within the molecule. mdpi.com

Tautomerism Studies

Tautomerism is a key phenomenon in heterocyclic compounds like hydroxypyridines, where the molecule can exist in different isomeric forms that are readily interconvertible. libretexts.orgkhanacademy.org For this compound, this primarily involves keto-enol tautomerism.

Identification and Relative Stability of Tautomeric Forms

Computational methods are essential for identifying the possible tautomers of this compound and determining their relative stabilities. researchgate.net The molecule can exist in several tautomeric forms due to the migration of protons between the oxygen atoms of the hydroxyl groups and the nitrogen atom of the pyridine ring, leading to keto-enol and imine-enamine equilibria. researchgate.netlibretexts.orgyoutube.com

DFT calculations are used to optimize the geometry of each potential tautomer and calculate its total energy. The tautomer with the lowest energy is considered the most stable. researchgate.net For 3-hydroxypyridine (B118123) systems, the enol (hydroxy) form is generally found to be more stable in solution, while 2- and 4-hydroxypyridines tend to favor the keto (pyridone) form. researchgate.net The presence of other substituents, like the nitro and additional hydroxyl groups in this compound, will influence the relative energies of the tautomers. The stability can also be affected by intramolecular hydrogen bonding, which can be investigated computationally. youtube.com

Proton Transfer Pathways and Energy Barriers

The interconversion between tautomers occurs via proton transfer, which can be either intramolecular or intermolecular. nih.govnih.gov Computational chemistry allows for the mapping of these proton transfer pathways and the calculation of the associated energy barriers. researchgate.netnih.gov By locating the transition state structure for the proton transfer reaction, the activation energy for the tautomerization process can be determined. nih.gov

These calculations provide fundamental insights into the dynamics of the tautomeric equilibrium. nih.govrsc.org A lower energy barrier indicates a faster interconversion rate. The mechanism can involve a single proton transfer or, in systems with multiple hydrogen bonds, a stepwise or concerted double proton transfer. nih.gov Understanding these pathways is crucial for predicting the reactivity and spectroscopic behavior of the molecule under different conditions.

Influence of Substituents and Solvent on Tautomeric Equilibria

The tautomeric landscape of this compound is a subject of significant theoretical interest, primarily due to the compound's potential to exist in multiple forms. The equilibrium between these tautomers is delicately balanced and can be significantly influenced by both the intrinsic electronic effects of its substituents and the surrounding solvent environment. While direct experimental or computational studies specifically targeting this compound are not extensively documented in publicly available research, a comprehensive understanding can be built by examining theoretical principles and computational studies on closely related nitropyridine and purine (B94841) systems.

The core structure of this compound features hydroxyl (-OH) and nitro (-NO₂) groups, both of which are known to exert substantial influence on the electronic distribution and stability of the pyridine ring. The hydroxyl groups can participate in keto-enol tautomerism, while the pyridine nitrogen introduces the possibility of pyridone-hydroxypyridine tautomeric forms. The interplay of these groups, particularly the electron-withdrawing nature of the nitro group, is critical in determining the relative stability of the possible tautomers.

Substituent Effects

The electronic properties of substituents are a primary determinant of tautomeric preference in heterocyclic systems. The nitro group at the 3-position is a strong electron-withdrawing group, which can significantly influence the acidity of the hydroxyl protons and the basicity of the pyridine nitrogen. This electronic pull affects the delocalization of π-electrons within the ring, which in turn alters the relative stability of different tautomeric forms.

In analogous systems, such as nitropurines, the position of the nitro group has been shown to be a critical factor. mdpi.com The electron-withdrawing strength of the nitro group can be modulated by its proximity to other functional groups, leading to changes in the stability of various tautomers. mdpi.com For this compound, the combined effect of the two hydroxyl groups and the nitro group would be a complex interplay of resonance and inductive effects that would require specific computational analysis to fully elucidate.

Solvent Effects

The surrounding solvent medium plays a crucial role in stabilizing or destabilizing different tautomers. The polarity of the solvent is a key factor; polar solvents tend to favor the stabilization of more polar tautomers. This is often investigated computationally using models such as the Polarizable Continuum Model (PCM). mdpi.com

For instance, in studies of nitropurines, an increase in solvent polarity has been shown to enhance the electron-accepting properties of the nitro group. mdpi.com This enhanced electronic effect can, in turn, shift the tautomeric equilibrium. It is well-documented that for many heterocyclic compounds, the keto or pyridone forms are more polar than their enol or hydroxypyridine counterparts and are therefore favored in polar solvents. nih.gov Theoretical studies on similar molecules like 2,3-dihydroxypyridine (B124209) have shown that the keto form is the most stable tautomer. nih.gov

Given the presence of multiple hydroxyl groups capable of forming hydrogen bonds, specific interactions with protic solvents would also be a significant factor in determining the predominant tautomeric form in solution.

Detailed Research Findings

| Tautomer | Computational Method | Relative Energy (kcal/mol) |

|---|---|---|

| 5-nitro-2-pyridone (keto) | B3LYP/6-311++G(d,p) | 0.00 |

| 2-hydroxy-5-nitropyridine (enol) | B3LYP/6-311++G(d,p) | ~0.86 - 1.35 |

This table illustrates that for a closely related monosubstituted nitropyridine, the keto tautomer is favored in the gas phase.

| Solvent Type | Favored Tautomer | Reasoning |

|---|---|---|

| Non-polar (e.g., Cyclohexane) | Hydroxypyridine (enol) form | Lower polarity of the enol form is favored. nih.gov |

| Polar (e.g., Water) | Pyridone (keto) form | Higher polarity of the keto form is stabilized by the polar solvent. nih.gov |

This table provides a generalized summary of the expected solvent effects on the tautomeric equilibrium of hydroxypyridines based on established principles.

Research Applications and Advanced Synthetic Utility of 2,5 Dihydroxy 3 Nitropyridine

Role as a Building Block in Complex Organic Synthesis

The strategic placement of hydroxyl and nitro functionalities makes 2,5-Dihydroxy-3-nitropyridine a versatile precursor for constructing more elaborate molecular frameworks. Its utility spans the synthesis of diverse heterocyclic systems and its involvement as a key intermediate in efficient one-pot reactions.

Precursor for Diverse Heterocyclic Systems

The inherent reactivity of this compound allows it to serve as a foundational element for the synthesis of a variety of fused and substituted heterocyclic structures. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form fused rings. For instance, the reduction of a nitropyridine to an aminopyridine is a key step in creating bicyclic systems like imidazopyridines or triazolopyridines. The presence of two hydroxyl groups offers additional reaction sites for condensation or etherification, further expanding its synthetic potential.

Nitropyridines, in general, are recognized as valuable precursors for biologically active molecules and other complex heterocyclic systems. For example, 3-nitropyridines are utilized in the synthesis of synthetic analogs of alkaloids. The functional groups on this compound provide handles to construct a range of heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Precursor Modification | Reactant | Resulting Heterocyclic System |

|---|---|---|

| Reduction of nitro group to amine | Formic Acid / Acetic Anhydride | Fused Imidazopyridine |

| Reduction of nitro group to amine | Sodium Nitrite (B80452) / Acid | Fused Triazolopyridine |

| Etherification of hydroxyl groups | Dihaloalkane | Bridged Pyridinophane |

Intermediate in Multi-component Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. These reactions are prized for their atom economy, reduced waste, and operational simplicity. Nitropyridine derivatives are frequently synthesized via MCRs. For instance, a common approach involves the reaction of a 2-nitroacetophenone, a β-dicarbonyl compound, an aldehyde, and an ammonium (B1175870) salt to yield substituted 5-nitro-1,4-dihydropyridines, which can then be oxidized to the corresponding 5-nitropyridines. figshare.com

While not always isolated, structures akin to this compound can be conceptualized as key intermediates within such complex one-pot transformations. The strategic selection of starting materials in an MCR could lead to the in situ formation and subsequent reaction of this dihydroxynitropyridine core, enabling the rapid assembly of highly functionalized and complex molecules. buketov.edu.kznih.gov The efficiency of MCRs makes them a powerful tool for generating molecular diversity, and the underlying structure of this compound is well-suited for inclusion in such synthetic strategies. mdpi.com

Contribution to Ligand Design in Catalysis

The field of catalysis heavily relies on the design of organic molecules, or ligands, that can coordinate to a metal center and precisely control its reactivity and selectivity. The structure of this compound offers multiple coordination sites, making it an attractive scaffold for developing novel ligands for a range of chemical transformations.

Design of Coordination Compounds for Chemical Transformations

The 2-hydroxypyridine moiety of the molecule exists in a tautomeric equilibrium with its 2-pyridone form. Both tautomers present excellent coordination capabilities. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl/keto group can act as a bidentate chelate, binding to a metal center to form a stable ring structure. This chelation effect is fundamental in designing effective catalysts.

Coordination polymers and metal-organic frameworks (MOFs) often utilize ligands with multiple binding sites. nih.govbohrium.com The two hydroxyl groups and the pyridine nitrogen of this compound could potentially bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers. The electronic nature of the ligand, influenced by the electron-withdrawing nitro group, can tune the redox properties of the coordinated metal, which is crucial for catalytic activity. researchgate.net The development of coordination compounds using such ligands is a key area of research for creating catalysts for organic synthesis and polymerization. mdpi.comethz.ch

Table 2: Potential Coordination Modes of this compound with a Metal Center (M)

| Binding Atoms | Coordination Mode | Potential Application |

|---|---|---|

| N, O (from 2-OH) | Bidentate Chelate | Homogeneous Catalysis |

| O, O (from both OH) | Bidentate Bridge | Coordination Polymers |

Investigation in Energy-Relevant Catalytic Pathways

A significant area of modern catalysis research is the development of synthetic molecules that mimic the active sites of natural enzymes for energy-relevant reactions, such as hydrogen production. Hydrogenases are enzymes that efficiently catalyze the reversible oxidation of molecular hydrogen. [FeFe]-hydrogenase mimics are synthetic complexes designed to replicate the structure and function of the diiron active site of these enzymes. nih.gov

Many of these mimics employ sulfur-rich ligands to replicate the native enzyme's environment. However, nitrogen-containing ligands, particularly those derived from pyridine, are also extensively explored. The 2-hydroxypyridine motif, present in this compound, is a valuable component in this context. Ligands incorporating bipyridine units (two linked pyridine rings) have been successfully used to bridge two [Fe₂S₂] clusters, creating tetranuclear complexes that are electrocatalytically active for hydrogen production. nih.gov It is conceivable that this compound could serve as a precursor to such bridging ligands. For example, reductive coupling could link two molecules at the 3-position (after converting the nitro group), creating a functionalized bipyridine ligand. The hydroxyl groups would remain as handles to modulate the electronic properties of the resulting diiron mimic, potentially influencing its catalytic efficiency and stability.

Potential in Advanced Materials Science

The application of small organic molecules as building blocks for functional materials is a rapidly growing field. The properties of this compound—its rigid aromatic core, hydrogen-bonding capabilities, and reactive functional groups—make it a candidate for incorporation into advanced materials.

Derivatives of 2-hydroxypyridine are known to be incorporated into polymer formulations to enhance thermal stability and mechanical properties. chemimpex.com The two hydroxyl groups on this compound provide two potential sites for polymerization, for example, through the formation of polyesters or polyethers. The rigid pyridine ring would be integrated into the polymer backbone, likely increasing its glass transition temperature and thermal stability. Furthermore, the nitro group offers a site for post-polymerization modification, allowing for the tuning of the material's properties after its initial formation. The polarity and hydrogen-bonding capacity of the dihydroxy and nitro functionalities could also be exploited in the design of supramolecular assemblies and liquid crystals. In the broader context of organofluorine chemistry, pyridine rings are used as core structures for high-performance fluoropolymers, suggesting that functionalized pyridines like the title compound could serve as valuable monomers in creating specialty polymers with enhanced chemical resistance and thermal stability. mdpi.com

Precursors for Optoelectronic Materials

While direct experimental evaluation of the nonlinear optical (NLO) properties of this compound is not extensively documented, theoretical predictions and studies on analogous compounds suggest its significant potential as a precursor for optoelectronic materials. The convergence of electron-donating hydroxyl groups and an electron-withdrawing nitro group on the π-deficient pyridine ring is a classic blueprint for creating molecules with large second-order hyperpolarizabilities.

Theoretical investigations into pyridine derivatives have established a clear link between molecular structure and NLO properties. ias.ac.in The magnitude of the hyperpolarizability is largely influenced by factors such as π-electron delocalization, the strength of donor-acceptor groups, and intramolecular charge transfer. ias.ac.in In molecules like 2-adamantylamino-5-nitropyridine, a significant second-order NLO coefficient has been observed, underscoring the efficacy of the donor-acceptor paradigm within a pyridine framework. researchgate.netresearchgate.net

Computational studies on various organic molecules have demonstrated that the presence of a nitro group as an acceptor can substantially enhance the NLO response. For instance, theoretical studies on non-fullerene derivatives have shown that the incorporation of nitro groups leads to a reduction in the HOMO-LUMO energy gap, which is often correlated with increased hyperpolarizability. Similarly, in substituted tetracene derivatives, a para-disubstituted nitro and amino configuration results in a pronounced NLO response due to efficient intramolecular charge transfer.

Given these precedents, it is theoretically predicted that this compound possesses the requisite electronic asymmetry for significant NLO properties. The hydroxyl groups act as effective electron donors, pushing electron density into the pyridine ring, while the nitro group strongly pulls electron density towards itself. This push-pull mechanism across the conjugated system is expected to result in a large molecular dipole moment and significant second- and third-order hyperpolarizabilities, making it a promising candidate for the development of new materials for optical signal processing and other optoelectronic applications.

Table 1: Theoretical NLO Properties of Related Pyridine Derivatives

| Compound | Method | Calculated First Hyperpolarizability (β) | Reference |

| 2-aminopyridinium p-toluenesulphonate | DFT/B3LYP/6-31G(d) | High | ias.ac.in |

| 2-adamantylamino-5-nitropyridine | Experimental | d31 = 80 pm/V | researchgate.net |

This table presents data for analogous compounds to infer the potential NLO properties of this compound.

Integration into Polymer and Supramolecular Architectures

The bifunctional nature of this compound, possessing two reactive hydroxyl groups, makes it an excellent monomer for incorporation into polymeric and supramolecular structures. This has been demonstrated through the synthesis of novel π-conjugated polymers.

A key example is the synthesis of Poly(3-nitropyridine-2,5-diyl), which utilizes a derivative of this compound as the monomeric unit. tsukuba.ac.jptitech.ac.jp The synthesis involves the dehalogenative polycondensation of 2,5-dichloro-3-nitropyridine, which is prepared from this compound. This organometallic polycondensation, typically catalyzed by a nickel complex, results in the formation of a stable, conjugated polymer.

The resulting Poly(3-nitropyridine-2,5-diyl) exhibits interesting electrochemical properties. Cyclic voltammetry studies reveal that the polymer undergoes a reversible n-doping/undoping process, indicating its ability to accept and release electrons. This behavior is characteristic of electron-deficient π-conjugated polymers and suggests potential applications in electronic devices such as batteries and sensors.

Table 2: Properties of Poly(3-nitropyridine-2,5-diyl)

| Property | Value |

| Synthetic Method | Dehalogenative Polycondensation |

| Monomer | 2,5-Dichloro-3-nitropyridine |

| Catalyst | Ni(cod)2 |

| Electrochemical Behavior | Reversible n-doping/undoping |

| Peak Reduction Potential | ca. -1.4 V vs. Ag/Ag+ |

While specific examples of this compound being integrated into discrete supramolecular architectures are not prevalent in the literature, the fundamental components of the molecule are well-known participants in supramolecular assembly. The dihydroxy functionality can engage in robust hydrogen bonding networks. Dihydropyridine derivatives, in general, are known to form supramolecular complexes. The pyridine nitrogen atom can also act as a hydrogen bond acceptor or a coordination site for metal ions. This inherent capacity for forming multiple, directional non-covalent interactions suggests that this compound could be a valuable building block in crystal engineering and the design of complex, self-assembled supramolecular frameworks.

Future Research Directions and Emerging Trends

Development of Novel and Green Synthetic Routes

One promising area is the implementation of microwave-assisted synthesis . nih.gov This technique can dramatically shorten reaction times from hours to minutes, improve product yields, and enhance product purity by ensuring uniform and rapid heating. youtube.comyoutube.comresearchgate.net For the nitration of dihydroxypyridines, microwave irradiation could offer a significant improvement over conventional heating methods, potentially allowing for milder reaction conditions and reducing the need for large excesses of strong acids. mdpi.com

Another key trend is the development of one-pot synthesis and multi-component reactions. researchgate.netrsc.orgnih.gov These strategies improve process efficiency by combining multiple reaction steps into a single procedure, which avoids the need for isolating intermediates and reduces solvent usage and waste generation. researchgate.netnih.gov Designing a one-pot method for 2,5-Dihydroxy-3-nitropyridine, possibly starting from more basic precursors, would represent a significant step towards a more sustainable and scalable production process. semanticscholar.orgresearchgate.net

| Green Synthesis Strategy | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, increased energy efficiency. youtube.comnih.gov |

| One-Pot Reactions | Minimized solvent use and waste, improved process efficiency, circumvents intermediate isolation. researchgate.netrsc.org |

| Solvent-Free or Aqueous Conditions | Reduced use of volatile organic compounds (VOCs), alignment with green solvent principles. youtube.com |

| Catalytic Systems | Use of reusable or more environmentally benign catalysts to replace stoichiometric reagents. mdpi.com |

Exploration of Advanced Spectroscopic Techniques for Fine Structure Characterization

While standard spectroscopic methods like FT-IR and FT-Raman have been used to study related compounds, future research will likely employ more advanced techniques to probe the fine structural and electronic details of this compound. A particularly promising avenue is the use of Surface-Enhanced Raman Spectroscopy (SERS) .

SERS can provide enormous amplification of the Raman signal for molecules adsorbed onto nanostructured metal surfaces (typically silver or gold), enabling detection at extremely low concentrations and offering detailed information about molecular orientation and interaction with the surface. mdpi.comresearchgate.netnih.govsemanticscholar.org For this compound, SERS could be used to:

Elucidate the molecule's adsorption geometry on different metallic substrates, which is crucial for sensor development. mtak.hu

Identify subtle vibrational mode shifts that occur upon binding to a surface, revealing details about the specific atoms involved in the interaction. researchgate.net

Detect trace amounts of the compound, a capability that is highly valuable in applications such as environmental monitoring. mdpi.comnih.gov

The lack of enhancement for the nitro group vibrations in some SERS studies of nitrophenylpyruvates suggests that the group may not be directly involved in the surface adsorption in those cases, an aspect that could be investigated for this compound to understand its binding mechanisms. mtak.hu

Expansion of Computational Modeling for Complex Reactivity and Dynamics

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for understanding molecular properties. researchgate.netresearchgate.net For nitropyridine derivatives, DFT has been used to calculate heats of formation, assess aromatic stability, and analyze vibrational spectra. researchgate.netresearchgate.netnih.gov However, future research is expected to move beyond ground-state properties to explore more complex phenomena.

A significant emerging trend is the simulation of excited-state dynamics . kyoto-u.ac.jpnih.govbohrium.com Techniques such as Time-Dependent Density Functional Theory (TD-DFT) can be used to predict electronic absorption spectra and investigate the nature of electronic transitions, providing insight into the photophysical properties of this compound. nih.govscirp.orgnih.gov This is crucial for applications involving light absorption or emission.

Furthermore, nonadiabatic excited-state molecular dynamics (NAMD) simulations can model the entire process following photoexcitation, tracking how electronic and vibrational energy is relaxed and redistributed within the molecule on ultrafast timescales. nih.govnih.gov Such simulations could clarify potential photochemical reaction pathways or fluorescence quenching mechanisms, providing a level of detail that is difficult to obtain experimentally. chemrxiv.org These advanced computational models will be instrumental in designing molecules with tailored optical properties. nih.gov

| Computational Method | Potential Application for this compound |

| Density Functional Theory (DFT) | Calculation of ground-state geometry, vibrational frequencies, reaction energies, and local reactivity descriptors. researchgate.netnih.gov |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra, analysis of electronic excited states, and modeling of photophysical properties. scirp.orgnih.gov |

| Nonadiabatic Excited-State Molecular Dynamics (NAMD) | Simulation of intramolecular energy relaxation and redistribution after photoexcitation, elucidation of photochemical reaction mechanisms. nih.govnih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the behavior of the compound in a complex environment, such as in solution or within a polymer matrix. kyoto-u.ac.jpchemrxiv.org |

Integration in Advanced Functional Materials Design

The unique combination of hydroxyl and nitro functional groups on a pyridine (B92270) scaffold makes this compound an attractive building block for advanced functional materials. nih.gov Future research will focus on integrating this molecule into materials designed for specific applications, such as chemical sensing and responsive systems.

Chemical Sensors: Pyridine derivatives are widely explored as fluorescent chemosensors for detecting various analytes, including metal ions. mdpi.comdoaj.orgresearchgate.net The electron-withdrawing nitro group and the electron-donating hydroxyl groups in this compound can create a "push-pull" electronic system, which is often a key feature of fluorescent probes. mdpi.com Future work could involve developing sensors where the binding of an analyte (e.g., a specific metal ion or environmental pollutant) to the dihydroxy-nitropyridine moiety modulates its fluorescence, allowing for sensitive and selective detection. mdpi.comacs.org

Q & A

Q. What are the optimal synthetic pathways for 2,5-Dihydroxy-3-nitropyridine, and how can reaction conditions be systematically optimized?

To synthesize this compound, researchers should first review nitro-pyridine derivative methodologies, focusing on nitration and hydroxylation steps. Key parameters include:

- Temperature control : Nitration reactions often require sub-0°C conditions to minimize byproducts like dinitro derivatives .

- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) or metal-based catalysts (e.g., FeCl₃) can influence regioselectivity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating high-purity products.

Validate purity via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C, DMSO-d₆ solvent) .

Q. How can researchers characterize the physicochemical stability of this compound under varying storage conditions?

Stability studies should follow ICH guidelines:

- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds.

- Photostability : Expose samples to UV-Vis light (ICH Q1B) and monitor degradation via HPLC.

- Humidity sensitivity : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, comparing FTIR spectra pre- and post-storage .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. MS) for this compound derivatives be resolved?

Contradictions often arise from tautomerism or solvent effects. Methodological steps include:

- Variable-temperature NMR : Probe tautomeric equilibria (e.g., keto-enol shifts) in DMSO-d₆ or CDCl₃ between 25°C and 60°C.

- High-resolution MS (HRMS) : Confirm molecular ion ([M+H]⁺) and fragment patterns to rule out impurities.

- Computational modeling : Use DFT (e.g., Gaussian 16) to simulate NMR chemical shifts and compare with experimental data .

Q. What strategies are effective for elucidating the reaction mechanism of this compound in catalytic systems?

Mechanistic studies require a multi-technique approach:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.

- In situ spectroscopy : Monitor intermediates via Raman or IR spectroscopy during reactions.

- Electrochemical analysis : Cyclic voltammetry can reveal redox-active intermediates in nitration/hydroxylation pathways .

Q. How can researchers design experiments to evaluate the bioactivity of this compound while mitigating assay interference?

- Control experiments : Include nitro-pyridine analogs to distinguish specific bioactivity from nonspecific redox effects.

- Cellular uptake studies : Use LC-MS to quantify intracellular concentrations and correlate with cytotoxicity (e.g., IC₅₀ in MTT assays).

- Chelation checks : Test for metal-binding interactions (e.g., with Fe³⁺ or Cu²⁺) via UV-Vis titration, as nitro groups may confound results .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- ANOVA with post-hoc tests : Compare multiple treatment groups while controlling for family-wise error rates.

- Bootstrap resampling : Assess confidence intervals for EC₅₀ values in small-sample studies .

Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?